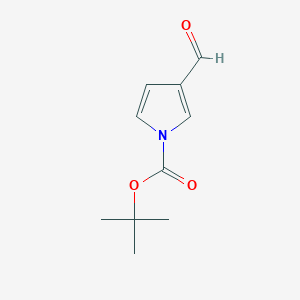

tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-formylpyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCROGUSYNRTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225708 | |

| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209216-57-9 | |

| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209216-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif, integral to a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives are cornerstones in drug discovery, forming the core of blockbuster drugs like Atorvastatin (Lipitor) and the antiviral agent Remdesivir.[1] Among the myriad of functionalized pyrroles, tert-butyl 3-formyl-1H-pyrrole-1-carboxylate stands out as a particularly valuable synthetic intermediate. The presence of the aldehyde at the C3 position offers a versatile handle for a multitude of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations.[3] Simultaneously, the tert-butoxycarbonyl (Boc) group at the nitrogen atom serves as a robust protecting group that modulates the reactivity of the pyrrole ring and can be readily removed under acidic conditions, providing a pathway to N-H pyrroles.

This guide provides an in-depth examination of the predominant synthesis pathway for this key building block: the Vilsmeier-Haack formylation of N-Boc protected pyrrole. We will dissect the mechanistic underpinnings, provide a field-proven experimental protocol, and explore the critical parameters that govern the reaction's success, particularly its regioselectivity.

Primary Synthesis Pathway: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] While pyrrole itself readily undergoes formylation, the reaction typically yields the 2-formyl isomer as the major product due to the higher electron density at the C2 position.[6][7] However, for the synthesis of this compound, strategic manipulation of steric and electronic factors is employed to favor formylation at the C3 position.

Mechanistic Rationale and Control of Regioselectivity

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a formamide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6]

-

Electrophilic Attack and Hydrolysis: The electron-rich N-Boc-pyrrole ring then attacks the Vilsmeier reagent. The introduction of the bulky Boc protecting group on the nitrogen atom sterically hinders the C2 and C5 positions. This steric crowding significantly disfavors the attack of the electrophile at the adjacent α-positions, thereby directing the formylation to the less hindered β-position (C3).[7][8] Following the electrophilic substitution, the resulting iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[4][5]

The interplay between the electronic activation provided by the nitrogen lone pair and the steric hindrance imposed by the Boc group is the causal basis for achieving high regioselectivity for the 3-formyl isomer.

Visualizing the Vilsmeier-Haack Mechanism

The following diagram illustrates the key steps in the synthesis.

Caption: A simplified workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies and provides a self-validating workflow with clear checkpoints.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| tert-Butyl 1H-pyrrole-1-carboxylate | 167.21 | 5176-31-8 | Starting material |

| Phosphorus oxychloride (POCl₃) | 153.33 | 10025-87-3 | Acrid, handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade is preferred. |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous grade is preferred. |

| Saturated Sodium Bicarbonate (aq.) | 84.01 | 144-55-8 | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | For drying organic layer. |

| Silica Gel | - | 7631-86-9 | For column chromatography (230-400 mesh) |

| Ethyl Acetate / Hexanes | - | - | Eluent for chromatography |

Step-by-Step Procedure

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

1. Reagent Preparation (Vilsmeier Reagent Formation):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C.

-

Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent degradation. The mixture should become a thick, pale-yellow solid or slurry.

2. Substrate Addition:

-

Dissolve tert-butyl 1H-pyrrole-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add the solution of the starting material dropwise to the Vilsmeier reagent slurry at 0 °C over 30 minutes.

-

Causality Note: Maintaining a low temperature during the addition minimizes potential side reactions and ensures controlled electrophilic attack.

3. Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Workup and Quenching:

-

Prepare a separate beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Carefully and slowly pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring.

-

Causality Note: This step serves two purposes: it hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic reaction components. This process is often highly exothermic and may involve gas evolution (CO₂), requiring slow and careful quenching.

-

Continue stirring until the ice has completely melted and the mixture is neutral or slightly basic (pH 7-8).

5. Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers.

-

Wash the combined organic phase with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

-

The crude product, typically a yellow or brown oil/solid, should be purified by flash column chromatography on silica gel.

-

An eluent system of ethyl acetate in hexanes (e.g., a gradient of 5% to 20% ethyl acetate) is typically effective.

-

Combine the fractions containing the desired product (identified by TLC) and remove the solvent to yield this compound as a white to pale-yellow solid.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the most direct route, other methods for synthesizing substituted pyrrole-3-carbaldehydes exist, primarily through multi-component reactions (MCRs). These often involve the reaction of amines, aldehydes, and a source of the pyrrole backbone, such as succinaldehyde, followed by an oxidation step.[3][9] For instance, a one-pot protocol can proceed through an amine-catalyzed Mannich reaction-cyclization sequence followed by an IBX-mediated oxidative aromatization.[3] While powerful for generating diverse libraries of N-substituted pyrroles, these methods are less direct for the specific synthesis of the N-Boc protected title compound and may require more optimization.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Vilsmeier-Haack formylation of N-Boc-pyrrole. The success of this pathway hinges on a deep understanding of the reaction mechanism, particularly the use of steric hindrance from the Boc group to direct formylation to the C3 position. By carefully controlling reaction conditions such as temperature and employing a meticulous workup and purification protocol, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity, paving the way for its application in complex molecule synthesis and drug development programs.

References

-

Synthetic approaches for pyrrole-3-carbaldehydes. (2020). ResearchGate. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing. [Link]

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. (2018). ResearchGate. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). Syrris. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (1970). Scribd. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. syrris.com [syrris.com]

- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate: A Key Intermediate in Modern Synthesis

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 3-formyl-1H-pyrrole-1-carboxylate, a Boc-protected pyrrole-3-carboxaldehyde, has emerged as a pivotal intermediate. Its unique combination of a reactive aldehyde functionality and a protected pyrrole nitrogen makes it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this important synthetic precursor, grounded in established scientific principles and practical insights.

Core Molecular Attributes: Chemical and Physical Properties

The utility of a synthetic intermediate is fundamentally dictated by its inherent chemical and physical properties. A thorough understanding of these characteristics is essential for its effective handling, reaction optimization, and purification.

Structural and General Data

This compound is characterized by a pyrrole ring substituted with a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group serves to deactivate the otherwise reactive pyrrole ring towards electrophilic substitution and polymerization, thereby enabling selective functionalization at other positions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| CAS Number | 209216-57-9 | [1] |

| Appearance | Data not consistently available; likely a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | - |

Note: Precise experimental data for melting point, boiling point, and solubility are not widely reported in publicly available databases and would require experimental determination or access to specialized chemical literature.

Spectroscopic Characterization

-

¹H NMR: Protons on the pyrrole ring would appear as distinct signals in the aromatic region, with the aldehydic proton showing a characteristic downfield shift. The tert-butyl group would present as a singlet in the upfield region.

-

¹³C NMR: The carbonyl carbons of the aldehyde and the Boc group would be readily identifiable, along with the carbons of the pyrrole ring and the tert-butyl group.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the aldehyde and another for the carbamate of the Boc group. C-H and N-H stretching and bending vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns corresponding to the loss of the tert-butyl group or the entire Boc group.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound typically involves the protection of the pyrrole nitrogen followed by formylation. A general and reliable approach is the Vilsmeier-Haack reaction on N-Boc-pyrrole.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on standard organic chemistry procedures. Researchers should consult primary literature for specific reaction conditions and safety precautions.

Step 1: Boc Protection of Pyrrole

-

To a solution of pyrrole in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane), add a suitable base (e.g., triethylamine and a catalytic amount of 4-dimethylaminopyridine).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 1H-pyrrole-1-carboxylate.

Step 2: Vilsmeier-Haack Formylation

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

-

To this reagent, add a solution of tert-butyl 1H-pyrrole-1-carboxylate in DMF at low temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium acetate or sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between the aldehyde group and the Boc-protected pyrrole ring.

The Role of the Boc Protecting Group

The electron-withdrawing nature of the tert-butoxycarbonyl group serves several crucial functions:

-

Stabilization: It stabilizes the pyrrole ring, preventing polymerization under acidic conditions often encountered in synthesis.

-

Directing Group: While deactivating, it can influence the regioselectivity of certain reactions.

-

Facile Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) or thermal conditions, allowing for further functionalization of the pyrrole nitrogen.

Reactions of the Aldehyde Group

The formyl group at the 3-position is a versatile handle for a wide array of chemical transformations, including:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Oxidation: To generate the corresponding carboxylic acid.

-

Reduction: To form the hydroxymethyl derivative.

-

Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. This compound serves as a key starting material for the synthesis of a diverse range of pyrrole-containing compounds with potential therapeutic applications. Its utility lies in its ability to participate in multi-step syntheses where the aldehyde is modified, and the Boc group is later removed to allow for further elaboration of the pyrrole core.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Source |

| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. | [2] |

| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances, heat, and sources of ignition.[2]

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Handle in a chemical fume hood to avoid inhalation of dust or vapors.[1]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, enabled by the strategic placement of a formyl group and a Boc-protecting group, provides a reliable platform for the construction of complex pyrrole-containing molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the pursuit of novel chemical entities with therapeutic promise.

References

-

AK Scientific, Inc. Safety Data Sheet: Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate.

-

ChemicalBook. 3-ForMyl-pyrrole-1-carboxylic acid tert-butyl ester - Safety Data Sheet.

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-1-carboxylate.

-

ChemicalBook. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet.

-

PubChem. tert-butyl 1H-pyrrole-1-carboxylate.

-

ResearchGate. Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid.

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyrrole.

-

CymitQuimica. SAFETY DATA SHEET - tert-Butyl 2.3-dihydro-1H-pyrrole-1-carboxylate.

-

Chem-Impex. N-Boc-pyrrole.

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate.

-

ResearchGate. One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound.

-

PubChem. tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate.

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.

-

1stsci.com. tert-butyl 3-formyl-1H-pyrazole-1-carboxylate.

-

SciSpace. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.

-

ChemicalBook. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE.

-

ResearchGate. ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents.

-

Sigma-Aldrich. tert-Butyl 3-formyl-1H-indole-1-carboxylate.

-

ChemicalBook. tert-butyl 3-formyl-1h-indole-1-carboxylate.

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate.

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

-

Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

-

ResearchGate. Preparation of N ‐Boc‐3‐Methylpyrrole via Anionic Rearrangement.

-

PubChemLite. Tert-butyl 1h-pyrrole-3-carboxylate (C9H13NO2). [URL]([Link] BOPBINCMTF-UHFFFAOYSA-N)

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.

-

BLDpharm. 2703-17-5|Methyl 1H-pyrrole-3-carboxylate.

Sources

A Spectroscopic Guide to tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate: Characterization for Synthetic and Medicinal Chemistry

Introduction

tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate, also known as N-Boc-3-formylpyrrole, is a key heterocyclic building block in modern organic synthesis and drug discovery. The presence of the electron-withdrawing formyl group and the sterically demanding tert-butyloxycarbonyl (Boc) protecting group on the pyrrole ring creates a unique electronic and structural environment. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. Understanding these spectroscopic signatures is paramount for researchers in process development, quality control, and medicinal chemistry to ensure purity, confirm identity, and understand reactivity.

This document moves beyond a simple listing of spectral data, offering insights into the underlying chemical principles that govern the observed spectroscopic behavior. The protocols and interpretations provided herein are grounded in established analytical practices and are designed to serve as a reliable reference for scientists working with this versatile synthetic intermediate.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used throughout this guide is illustrated below.

Caption: IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum provides distinct signals for the pyrrole ring protons, the aldehydic proton, and the tert-butyl group.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

Reference: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal standard.

-

Data Interpretation and Analysis

The expected chemical shifts (δ) and coupling constants (J) are detailed in the table below. The electron-withdrawing nature of both the formyl and Boc groups significantly influences the chemical shifts of the pyrrole protons, moving them downfield compared to unsubstituted pyrrole.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-formyl (CHO) | 9.8 - 10.0 | Singlet (s) | - | 1H |

| H2 | 7.8 - 8.0 | Triplet (t) | J ≈ 1.5 - 2.0 | 1H |

| H5 | 7.2 - 7.4 | Triplet (t) | J ≈ 2.5 - 3.0 | 1H |

| H4 | 6.5 - 6.7 | Triplet (t) | J ≈ 2.5 - 3.0 | 1H |

| -C(CH₃)₃ | 1.5 - 1.7 | Singlet (s) | - | 9H |

-

Aldehydic Proton (H-formyl): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and appears as a sharp singlet far downfield.

-

Pyrrole Protons (H2, H4, H5): The protons on the pyrrole ring exhibit characteristic couplings. H2 is the most downfield of the ring protons due to its proximity to the electron-withdrawing Boc-protected nitrogen and the formyl group at the 3-position. The coupling patterns arise from through-bond interactions with neighboring protons on the ring.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at a characteristic upfield chemical shift.

Caption: Key ¹H NMR correlations for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz proton frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference: The CDCl₃ solvent peak (δ 77.16 ppm) is used as an internal reference.

-

Data Interpretation and Analysis

The predicted ¹³C chemical shifts are summarized below. The carbonyl carbons of the formyl and Boc groups are the most downfield signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-formyl (CHO) | 185.0 - 187.0 |

| C-Boc (C=O) | 148.0 - 150.0 |

| C3 | 135.0 - 137.0 |

| C2 | 128.0 - 130.0 |

| C5 | 125.0 - 127.0 |

| C4 | 110.0 - 112.0 |

| C-Boc (quaternary) | 83.0 - 85.0 |

| -C(CH₃)₃ | 28.0 - 29.0 |

-

Carbonyl Carbons: The aldehydic carbonyl carbon is significantly downfield, a characteristic feature of aldehydes.[4] The Boc carbonyl carbon appears further upfield.

-

Pyrrole Carbons: The carbon atoms of the pyrrole ring have distinct chemical shifts influenced by the substituents. C3, directly attached to the formyl group, is significantly downfield.

-

tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation and Analysis

The key vibrational frequencies are indicative of the aldehydic and carbamate functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium, sharp |

| C-H Stretch (Aromatic/Aliphatic) | 2950-3150 | Medium-Strong |

| Carbonyl Stretch (Aldehyde, C=O) | 1670-1690 | Strong, sharp |

| Carbonyl Stretch (Boc, C=O) | 1720-1740 | Strong, sharp |

| C-N Stretch (Pyrrole Ring) | 1350-1380 | Medium |

| C-O Stretch (Carbamate) | 1150-1170 | Strong |

-

Carbonyl Stretches: Two distinct, strong carbonyl absorption bands are expected. The lower frequency band corresponds to the conjugated aldehyde carbonyl.[4][5] Conjugation with the pyrrole ring lowers the vibrational frequency.[4] The higher frequency band is characteristic of the Boc-protecting group's carbonyl.

-

Aldehyde C-H Stretch: The presence of two medium, sharp peaks around 2730 cm⁻¹ and 2830 cm⁻¹ is a definitive diagnostic feature for the aldehyde C-H bond.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: The sample is typically dissolved in a solvent like acetonitrile or methanol and infused directly or via liquid chromatography (LC).

Data Interpretation and Analysis

The molecular weight of this compound (C₁₀H₁₃NO₃) is 195.22 g/mol .

| m/z | Predicted Fragment | Interpretation |

| 196.09 | [M+H]⁺ | Protonated molecular ion |

| 218.08 | [M+Na]⁺ | Sodium adduct |

| 140.06 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 96.04 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |

-

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

-

Fragmentation of the Boc Group: The Boc group is known to be thermally labile and prone to fragmentation.[6] A characteristic loss of 56 Da, corresponding to isobutylene (C₄H₈), is a common fragmentation pathway for Boc-protected compounds under ESI conditions.[7][8] A further loss of CO₂ can also be observed. The complete loss of the Boc group results in the ion corresponding to protonated 3-formylpyrrole.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating system for confirming the structure and purity of this important synthetic intermediate. By understanding the causal relationships between the molecular structure and the resulting spectroscopic data, researchers can confidently utilize this compound in their synthetic endeavors, ensuring the integrity and reproducibility of their work.

References

- Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy.

- Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18.

- PubMed. (n.d.).

- BenchChem. (n.d.). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.

- Princeton University. (n.d.).

- SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- PubMed. (n.d.).

- ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum.

- University of Calgary. (n.d.). IR: aldehydes.

- Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR).

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Heart of Innovation: A Technical Guide to tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate, a pivotal synthetic intermediate in modern medicinal chemistry and drug discovery. Moving beyond a simple product description, this document elucidates the molecule's core reactivity, focusing on the interplay between the N-Boc protecting group and the C3-formyl substituent. We will dissect the mechanistic principles that govern its utility in the synthesis of diverse, biologically active heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and practical, field-proven insights into its application.

Introduction: The Strategic Importance of a Versatile Pyrrole Building Block

The pyrrole nucleus is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a vast spectrum of biological activities.[1] The strategic functionalization of this aromatic heterocycle is paramount in the design of novel therapeutics. This compound has emerged as a highly valuable starting material due to the orthogonal reactivity of its key functional groups. The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves as a robust protecting group, enhancing the stability of the pyrrole ring and enabling regioselective functionalization.[2] Concurrently, the formyl group at the 3-position provides a versatile handle for a myriad of chemical transformations, paving the way for the construction of complex molecular architectures. This guide will delve into the mechanistic underpinnings of this reactivity and its translation into the synthesis of potent bioactive molecules.

Core Reactivity and Mechanistic Considerations

The "mechanism of action" of this compound in a biological context is indirect; its primary significance lies in its chemical reactivity, which is harnessed to synthesize compounds with specific biological targets. Therefore, a thorough understanding of its chemical behavior is essential.

The Dual Role of the N-Boc Protecting Group

The N-Boc group is not merely a passive spectator in the chemistry of this molecule. Its presence profoundly influences the reactivity of the pyrrole ring.

-

Electronic Effects: The Boc group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to an unprotected pyrrole. This effect, however, is nuanced. The lone pair of the nitrogen atom still participates in the aromatic system, maintaining the nucleophilic character of the ring carbons.

-

Steric Hindrance: The bulky tert-butyl group can sterically hinder approaches to the nitrogen and the adjacent C2 and C5 positions, often directing reactions to the less hindered C3 and C4 positions.

-

Deprotection and Further Functionalization: The Boc group is stable to a wide range of reagents, including bases and nucleophiles, but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). This lability is a key feature, allowing for the unmasking of the N-H group for subsequent derivatization after the desired modifications have been made to the rest of the molecule.

The 3-Formyl Group: A Gateway to Molecular Diversity

The aldehyde functionality at the C3 position is the primary site of synthetic elaboration. Its electrophilic carbon atom readily participates in a variety of classical and contemporary organic reactions.

-

Nucleophilic Addition: The formyl group is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignards, organolithiums), enolates, and ylides (Wittig reaction). These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

-

Reductive Amination: A cornerstone of medicinal chemistry, reductive amination of the formyl group with primary or secondary amines provides a direct route to substituted aminomethylpyrroles. This reaction is typically carried out in the presence of a mild reducing agent such as sodium triacetoxyborohydride.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of valuable functional groups for further synthetic manipulation.

-

Condensation Reactions: The formyl group can undergo condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) or amines (to form imines/Schiff bases), which can then be further elaborated.

Synthetic Applications in the Pursuit of Bioactive Molecules

The true "mechanism of action" of this compound is realized through the biological activities of the compounds synthesized from it. Below are illustrative examples of how this building block is employed to access important classes of bioactive molecules.

Synthesis of Pyrrole-Based Enzyme Inhibitors

Substituted pyrroles are known to inhibit a variety of enzymes. For instance, derivatives of pyrrole-3-carboxaldehydes have been investigated as potential inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways.[3]

Illustrative Synthetic Workflow: Preparation of a Hypothetical Pyrrole-Based Anti-Inflammatory Agent

Caption: Synthetic pathway from the starting material to a potential anti-inflammatory agent.

Construction of Antimicrobial and Anticancer Agents

The pyrrole scaffold is present in numerous antimicrobial and anticancer agents. The versatility of this compound allows for the systematic modification of the pyrrole core to optimize biological activity. Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrrole ring are critical for potency and selectivity.[2]

Experimental Protocol: Reductive Amination for the Synthesis of a Pyrrole-Based Antimicrobial Candidate

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq).

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 65-69 °C |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) |

| CAS Number | 161282-57-1 |

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in synthetic chemistry. Its mechanism of action is not defined by its own biological activity, but by the vast and diverse biological activities of the molecules it helps to create. The orthogonal reactivity of the N-Boc and C3-formyl groups provides a robust and flexible platform for the synthesis of novel therapeutics. As our understanding of disease pathways becomes more sophisticated, the demand for versatile and strategically functionalized building blocks like this will only continue to grow. Future research will undoubtedly uncover new and innovative ways to leverage the unique chemical properties of this compound in the ongoing quest for more effective and selective medicines.

References

- Mir N.A., et al. (2020). Synthesis of highly substituted pyrrole-3-carboxaldehydes and their antibacterial activity. RSC Advances.

- BenchChem. (2025). A Comparative Guide to the Biological Activities of Substituted Pyrroles. BenchChem.

- Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185.

- Fatahala, S. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(12), 3323-3335.

- Pan, C., et al. (2008). Design, synthesis, and biological evaluation of N-carboxyphenylpyrrole derivatives as potent HIV fusion inhibitors targeting gp41. Journal of medicinal chemistry, 51(24), 8036–8045.

-

Wikipedia. (2023). Pyrrole. In Wikipedia. Retrieved from [Link]

- Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.

- Iovu, M. C., et al. (2022).

-

PubChem. (n.d.). tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate. In PubChem. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.

- Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed.

- ResearchGate. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.

- SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed.

- ResearchGate. (n.d.). Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease.

- ResearchGate. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. In PubChem. Retrieved from [Link]

- Frontiers. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1069634.

- MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7869.

- MDPI. (2022). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 27(19), 6529.

-

PubChem. (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. In PubChem. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Tert-butyl 2-formyl-1H-indole-1-carboxylate. Retrieved from a relevant product page on Sigma-Aldrich.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate: Synthesis, Derivatization, and Applications in Drug Discovery

Introduction: The Pyrrole Scaffold and the Strategic Importance of a Formyl Handle

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component for engaging with biological targets. This guide focuses on a key synthetic intermediate, tert-butyl 3-formyl-1H-pyrrole-1-carboxylate , a building block strategically designed for the efficient generation of diverse molecular libraries.

The molecule incorporates two critical features:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrole nitrogen. It deactivates the ring towards unwanted polymerization and directs electrophilic substitution preferentially to the C3 position. Its steric bulk and electronic influence are key to controlling reactivity. Furthermore, it can be readily removed under acidic conditions, allowing for subsequent N-functionalization.

-

The C3-Formyl Group: The aldehyde functional group at the 3-position is a versatile "handle" for a vast array of chemical transformations. It is a gateway to derivatives such as amines, alkenes, carboxylic acids, and more complex heterocyclic systems, making it an ideal starting point for structure-activity relationship (SAR) studies.[3][4]

This technical guide provides an in-depth exploration of the synthesis of this core scaffold, protocols for its conversion into key analogs, and insights into the structure-activity relationships that drive its application in modern drug discovery.

Part 1: Synthesis of the Core Scaffold

The most reliable and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring using an electrophilic iminium salt, the Vilsmeier reagent, which is generated in situ.[5][6]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, often called the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The N-Boc protected pyrrole, an electron-rich heterocycle, attacks the Vilsmeier reagent. The Boc group directs this substitution to the C3 position.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.

The choice of the Vilsmeier-Haack reaction is strategic. It is highly effective for electron-rich systems like N-Boc pyrrole and operates under relatively mild conditions, preserving the Boc protecting group. The regioselectivity for the 3-position is a well-established outcome for N-substituted pyrroles, ensuring a high yield of the desired isomer.[7]

Caption: Vilsmeier-Haack synthesis of the core scaffold.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is synthesized from established procedures for the formylation of N-protected pyrroles.[5]

Reagents and Materials:

-

tert-Butyl 1H-pyrrole-1-carboxylate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms.

-

Reaction with N-Boc-Pyrrole: Dissolve tert-butyl 1H-pyrrole-1-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Caution: This is an exothermic process and may cause gas evolution. Continue the addition until the solution is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Characterization Data

The expected analytical data for the product are summarized below.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, CHO), ~7.4 (m, 1H), ~6.8 (m, 1H), ~6.6 (m, 1H), 1.5 (s, 9H, C(CH₃)₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~185.0 (CHO), ~150.0 (C=O), ~128.0, ~125.0, ~118.0, ~110.0 (pyrrole C), ~84.0 (C(CH₃)₃), ~28.0 (C(CH₃)₃) ppm |

Part 2: Derivatization of the Core Scaffold

The C3-formyl group is a versatile functional handle for creating a wide array of analogs. The following sections detail protocols for two common and powerful transformations: reductive amination and the Wittig reaction.

Reductive Amination: Accessing Pyrrole-3-ylmethanamines

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.

Caption: Workflow for the synthesis of amine derivatives.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice.[8] It is milder than other borohydrides like sodium cyanoborohydride, reducing the imine intermediate much faster than it reduces the starting aldehyde, which minimizes side reactions. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for direct reductive amination.[8][9]

Reagents and Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq).

-

If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.

-

Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution. Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amine derivative.

The Wittig Reaction: C-C Bond Formation for Alkene Analogs

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[10] This reaction is fundamental for converting the formyl group into a variety of substituted vinyl groups, significantly increasing molecular complexity.[11]

Mechanism Rationale: The reaction begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[12]

Detailed Experimental Protocol: Wittig Reaction

This protocol is based on the general principles of the Wittig reaction applied to similar aldehydes.[10][11]

Reagents and Materials:

-

Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH)) (1.1 eq)

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate and Hexanes

Procedure:

-

Ylide Formation: In a flame-dried flask under nitrogen, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (e.g., n-BuLi solution) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

-

Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

-

Allow the reaction to stir at the cold temperature for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, and crystallization may be required.

Part 3: Applications in Drug Discovery & Structure-Activity Insights

Pyrrole-3-carboxaldehyde derivatives are prevalent in modern drug discovery, with analogs demonstrating a wide range of biological activities.[4][13][14] The ability to rapidly diversify the core scaffold using the methods described above allows for systematic exploration of the chemical space around a biological target.

Key Therapeutic Areas

-

Oncology: Pyrrole derivatives have been investigated as inhibitors of various kinases and other signaling proteins implicated in cancer.[15]

-

Infectious Diseases: The scaffold is found in compounds with antibacterial, antifungal, and antiviral properties.[14] The ability to tune the physicochemical properties of the molecule by modifying the C3-substituent is crucial for achieving cell penetration and target engagement in pathogens.

-

Immunology and Inflammation: Recently, 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the STING (stimulator of interferon genes) receptor, a key target in immuno-oncology.[13]

Structure-Activity Relationship (SAR) Principles

The derivatization of the 3-formyl group allows for a systematic SAR investigation. The following table summarizes how different functional groups, accessed from the aldehyde, can probe different interactions with a target protein.

| Derivative Type (from Formyl Group) | Functional Group | Probed Interactions | Key Synthetic Reaction |

| Amines | -CH₂-NR¹R² | Hydrogen bonding (donor/acceptor), ionic bonds | Reductive Amination |

| Alkenes | -CH=CHR | Hydrophobic interactions, π-stacking | Wittig Reaction |

| Alcohols | -CH₂-OH | Hydrogen bonding (donor/acceptor) | Reduction (e.g., NaBH₄) |

| Carboxylic Acids | -COOH | Hydrogen bonding, ionic bonds, metal chelation | Oxidation (e.g., Pinnick) |

| Amides | -CONH-R | Hydrogen bonding (donor/acceptor), hydrophobic | Oxidation then Amide Coupling |

By synthesizing a library of these derivatives and evaluating their biological activity, researchers can build a robust SAR model. For example, a study on pyrrole-2-carboxamide derivatives as anti-tuberculosis agents found that bulky, hydrophobic groups introduced via reductive amination-like pathways were crucial for potent activity.[14] This iterative process of synthesis and testing is central to identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. rsc.org [rsc.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. youtube.com [youtube.com]

- 13. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate

Introduction: Strategic Importance of a Versatile Pyrrole Building Block

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrrole ring is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various functionalized pyrroles, N-protected pyrrole aldehydes serve as exceptionally versatile intermediates, enabling a diverse range of chemical transformations.

This guide focuses on a specific, yet highly valuable building block: tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate . The presence of the formyl group at the C3 position, orthogonal to the nitrogen-protecting group, offers a distinct chemical reactivity profile compared to its more common C2 isomer. The tert-butoxycarbonyl (Boc) protecting group provides stability during various synthetic steps while allowing for facile deprotection under mild acidic conditions. This combination makes the title compound an ideal precursor for constructing complex, polysubstituted pyrrole scaffolds essential for modern drug discovery programs.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible research. Herein, we define the key identifiers and properties of this compound.

Structure and CAS Number

-

Systematic Name: this compound

-

CAS Number: 209216-57-9[3]

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.21 g/mol

Chemical Structure of this compound

Physicochemical Data Summary

The following table summarizes key computed and, where available, experimental properties for this compound. This data is critical for planning reactions, purification, and analytical characterization.

| Property | Value | Source / Method |

| Molecular Weight | 195.21 g/mol | Calculated |

| Exact Mass | 195.08954 Da | Calculated |

| Appearance | Expected to be a solid or oil | General |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Expected |

Synthesis Strategy: Achieving C3-Regioselectivity

The synthesis of this compound hinges on the regioselective introduction of a formyl group onto the N-Boc protected pyrrole ring. While electrophilic substitution on pyrrole typically favors the C2 position, specific strategies can be employed to achieve the desired C3 functionalization.[4][5]

Causality Behind the Synthetic Approach

The primary challenge is overcoming the intrinsic electronic preference of the pyrrole ring for C2-electrophilic substitution. The N-Boc group, while protecting the nitrogen, does not strongly direct substitution to the C3 position in classical electrophilic reactions like the Vilsmeier-Haack formylation.[4][6] Therefore, a more nuanced approach involving directed metallation is the most logical and reliable strategy.

Directed ortho-metalation (DoM) , or in this case, a related deprotonation-lithiation strategy, offers precise regiochemical control. By using a strong, sterically hindered base like lithium diisopropylamide (LDA), a proton can be selectively abstracted from the pyrrole ring. The subsequent quenching of the resulting lithiated intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), installs the aldehyde group at the desired position.[7] While C2-lithiation is often kinetically favored, conditions can be optimized to achieve C3-functionalization, sometimes through thermodynamic control or the use of directing groups. For N-Boc pyrrole itself, C2-lithiation is dominant. Therefore, a blocking group strategy or a halogen-lithium exchange from a 3-halopyrrole precursor is the most viable path.

Proposed Synthetic Workflow

The following diagram outlines a robust, two-step workflow starting from commercially available pyrrole.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Part A: Synthesis of tert-Butyl 1H-pyrrole-1-carboxylate (N-Boc-Pyrrole)

-

Reactor Setup: To a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stir bar, add pyrrole (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~3 M).

-

Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.05 equiv) to the solution. In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in a small amount of THF.

-

Reaction: Add the (Boc)₂O solution dropwise to the pyrrole solution at room temperature. Stir for 12-16 hours.

-

In-Process Check (TLC): Monitor the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the pyrrole spot and the appearance of a new, less polar product spot indicates completion.

-

Work-up & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-pyrrole as a clear oil.

Part B: Synthesis of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

-

Reactor Setup: To a dry, nitrogen-flushed flask, add N-Boc-pyrrole (1.0 equiv) and anhydrous THF (~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 equiv) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 30 minutes.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours.

-

In-Process Check (TLC/LC-MS): Carefully monitor the reaction. The goal is mono-bromination. Over-reaction can lead to di-brominated species.

-

Work-up & Purification: Quench the reaction at -78 °C with saturated aqueous sodium thiosulfate. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography to isolate the 3-bromo isomer.

Part C: Synthesis of this compound

-

Reactor Setup: To a dry, nitrogen-flushed flask, add tert-butyl 3-bromo-1H-pyrrole-1-carboxylate (1.0 equiv) and anhydrous THF (~0.2 M). Cool the solution to -78 °C.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. This step performs the critical halogen-lithium exchange.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 equiv) dropwise to the reaction mixture at -78 °C.

-

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up & Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

Analytical Characterization

Confirming the structure and purity of the final compound is non-negotiable. The following spectroscopic signatures are expected and are crucial for distinguishing the C3-formyl isomer from the C2-formyl isomer.

| Technique | Expected Observations for C3-formyl Isomer |

| ¹H NMR | - Aldehydic Proton (CHO): A singlet around δ 9.7-10.0 ppm. - Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). Expect a singlet for H5, and two doublets (or more complex coupling) for H2 and H4. This pattern is distinct from the C2-isomer, which would show three coupled protons. - Boc Protons: A characteristic singlet for the 9 protons of the tert-butyl group around δ 1.5-1.6 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (CHO): A signal in the downfield region, δ 185-190 ppm. - Boc Carbonyl (C=O): A signal around δ 148-150 ppm. - Pyrrole Carbons: Four distinct signals, with the formyl-substituted C3 appearing around δ 125-130 ppm. - Boc Carbons: Signals for the quaternary carbon (~δ 84 ppm) and methyl carbons (~δ 28 ppm). |

| IR Spec. | - Aldehyde C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹. - Boc C=O Stretch: Another strong absorption band around 1730-1750 cm⁻¹. - C-H Stretch (Aldehyde): A characteristic weak band around 2820-2850 cm⁻¹. |

| Mass Spec. | - (ESI+) : Expected [M+H]⁺ at m/z 196.09, [M+Na]⁺ at m/z 218.07. |

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole-3-carboxaldehyde scaffold is a valuable starting point for the synthesis of a multitude of complex heterocyclic systems. Its utility stems from the dual reactivity of the aldehyde and the latent reactivity of the pyrrole ring itself.[8]

Role as a Synthetic Intermediate

-

Reductive Amination: The aldehyde can be readily converted into amines, providing a handle for introducing side chains or linking to other pharmacophores.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for carbon-carbon bond formation, extending the carbon skeleton to build analogs of natural products or other complex molecules.

-

Condensation Reactions: The formyl group can participate in condensation reactions with active methylene compounds to form fused heterocyclic systems, such as pyrrolo[3,2-c]pyridines or other medicinally relevant scaffolds.[1]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the alcohol, further expanding the synthetic possibilities.

Logical Flow of Application

The following diagram illustrates the central role of this building block in accessing diverse chemical matter for drug discovery programs.

Caption: Synthetic utility of the target compound in drug discovery.

References

-

Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. ResearchGate. Available at: [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]

-

Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Royal Society of Chemistry. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Formylation of N,N‑Dimethylcorroles. PubMed Central (PMC). Available at: [Link]

-

tert-butyl 3-formyl-1H-indole-1-carboxylate | 57476-50-3. ChemSynthesis. Available at: [Link]

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

-

Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]

-

Synthesis of 5-fluoro- and 5-hydroxymethanoprolines via lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-exo and Cγ-endo Flp and Hyp conformer mimics. PubMed. Available at: [Link]

-

Order : TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE. ChemUniverse. Available at: [Link]

-

Vilsmeier formylation of pyrrole. Química Orgánica. Available at: [Link]

-

Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. PubMed Central (PMC). Available at: [Link]

-

One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate. Available at: [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central (PMC). Available at: [Link]

-

Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme. Available at: [Link]

-

Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. ResearchGate. Available at: [Link]

-

Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Available at: [Link]

-

tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. Available at: [Link]

-

Pyrrole-3-carboxylic acid derivatives. Syrris. Available at: [Link]

-

Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. Available at: [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available at: [Link]

-

Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed Central (PMC). Available at: [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 209216-57-9|this compound|BLD Pharm [bldpharm.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]